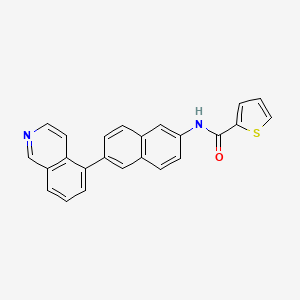
N-(6-(isoquinolin-5-yl)naphthalen-2-yl)thiophene-2-carboxamide
Cat. No. B8708500
Key on ui cas rn:
919362-55-3
M. Wt: 380.5 g/mol
InChI Key: LUAFPHZWTKNURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017601B2
Procedure details


To a microwave vial containing 6-(thiophene-2-carboxamido)naphthalen-2-yl trifluoromethanesulfonate (0.100 g, 0.2 mmol), in 1,4-Dioxane (3 mL), was added isoquinolin-5-ylboronic acid (0.129 g, 0.8 mmol), Fibrecat catalyst (0.005 g, 5% by wt.), and Potassium Carbonate (2 M, 0.50 mL, 1 mmol). The vial was capped and placed into CEM Microwave for 10 minutes at 80° C., while supplying 50 Watts of power through power-max. The mixture was diluted with DCM (2 mL) and water (2 mL). The aqueous layer was extracted with DCM (3×10 mL). The combined organics was dried over sodium sulfate, filtered, and concentrated in-vacuo. The crude was purified from reverse-phase HPLC. This gave a yellow colored amorphous solid, which was titled product (0.078 g, 0.2 mmol). MS (ESI pos. ion) m/z: 381 (M+H).
Name
6-(thiophene-2-carboxamido)naphthalen-2-yl trifluoromethanesulfonate
Quantity
0.1 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([NH:17][C:18]([C:20]3[S:21][CH:22]=[CH:23][CH:24]=3)=[O:19])[CH:13]=2)[CH:8]=1)(=O)=O.[CH:27]1[C:36]2[C:31](=[C:32](B(O)O)[CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][N:28]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C(Cl)Cl.O>[CH:27]1[C:36]2[C:31](=[C:32]([C:7]3[CH:8]=[C:9]4[C:14](=[CH:15][CH:16]=3)[CH:13]=[C:12]([NH:17][C:18]([C:20]3[S:21][CH:22]=[CH:23][CH:24]=3)=[O:19])[CH:11]=[CH:10]4)[CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][N:28]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
6-(thiophene-2-carboxamido)naphthalen-2-yl trifluoromethanesulfonate
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=CC2=CC=C(C=C2C=C1)NC(=O)C=1SC=CC1)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0.129 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)B(O)O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was capped
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with DCM (3×10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in-vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified from reverse-phase HPLC
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This gave a yellow colored amorphous solid, which
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.2 mmol | |
| AMOUNT: MASS | 0.078 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
